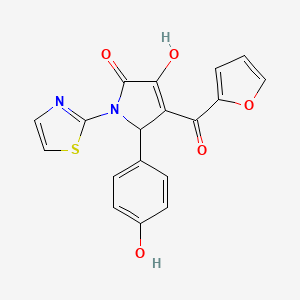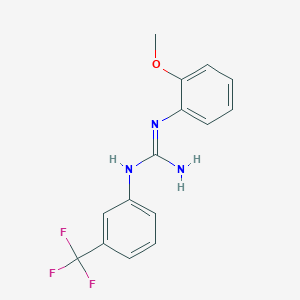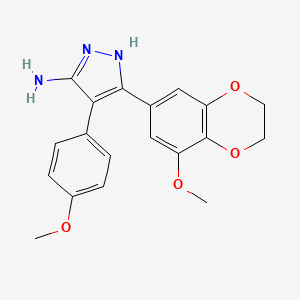![molecular formula C12H8ClN5O B11044199 3-[2-chloro-4-(1H-tetrazol-1-yl)phenoxy]pyridine](/img/structure/B11044199.png)
3-[2-chloro-4-(1H-tetrazol-1-yl)phenoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-CHLORO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]PYRIDINE is a heterocyclic organic compound that features a pyridine ring substituted with a phenoxy group, which in turn is substituted with a tetrazole ring and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-CHLORO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]PYRIDINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-4-nitrophenol with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Tetrazole Ring: The nitro group on the phenoxy intermediate is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere. The resulting amine is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Coupling with Pyridine: The final step involves coupling the tetrazole-substituted phenoxy intermediate with a pyridine derivative under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-CHLORO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]PYRIDINE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially forming different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as sodium hydroxide in a polar solvent.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Often use palladium catalysts and ligands in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3-[2-CHLORO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]PYRIDINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound may serve as a precursor for the development of new pesticides or herbicides.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[2-CHLORO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]PYRIDINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing the compound to act as a bioisostere in drug design. The phenoxy and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1H-1,2,4-triazole: Another heterocyclic compound with a similar structure but different ring system.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A compound with a similar chloro-substituted ring but different functional groups.
Uniqueness
3-[2-CHLORO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]PYRIDINE is unique due to the presence of both a tetrazole ring and a pyridine ring in its structure. This combination allows for diverse chemical reactivity and potential applications in various fields. The tetrazole ring provides unique electronic properties, while the pyridine ring offers additional sites for functionalization and interaction with biological targets.
Properties
Molecular Formula |
C12H8ClN5O |
|---|---|
Molecular Weight |
273.68 g/mol |
IUPAC Name |
3-[2-chloro-4-(tetrazol-1-yl)phenoxy]pyridine |
InChI |
InChI=1S/C12H8ClN5O/c13-11-6-9(18-8-15-16-17-18)3-4-12(11)19-10-2-1-5-14-7-10/h1-8H |
InChI Key |
JZPIALOEPWIZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]-1-(1H-imidazol-1-yl)ethanone](/img/structure/B11044118.png)
![4,9,12,15-tetraoxa-3,5,8,10,14,16-hexazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene](/img/structure/B11044126.png)
![N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide](/img/structure/B11044127.png)
![3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044129.png)
![Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate](/img/structure/B11044134.png)
![3-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11044135.png)



![N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide](/img/structure/B11044174.png)
![methyl 6-(3-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11044186.png)
![8-(3-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)tetrazolo[1,5-a]pyridine](/img/structure/B11044187.png)
![[(8-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]propanedinitrile](/img/structure/B11044190.png)
![1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B11044194.png)
